4-(2,4-Dichlorophenoxy)piperidine
Description
4-(2,4-Dichlorophenoxy)piperidine is a piperidine derivative substituted with a 2,4-dichlorophenoxy group. Its molecular formula is C₁₁H₁₂Cl₂NO, and it exists as a free base or hydrochloride salt (CAS: 367501-06-2 for the free base; 817186-93-9 for the hydrochloride) .
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINVQNFMLVRDTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299348 | |
| Record name | 4-(2,4-Dichlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367501-06-2 | |
| Record name | 4-(2,4-Dichlorophenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367501-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,4-Dichlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
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Reagents : 2,4-Dichlorophenol, piperidine, sodium hydroxide (NaOH), ethanol.
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Procedure :
Key Considerations :
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Excess piperidine ensures complete substitution while minimizing byproducts.
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NaOH deprotonates the phenol, enhancing nucleophilicity.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers a regioselective pathway to form the phenoxy-piperidine bond. This method is advantageous for avoiding harsh conditions and improving stereochemical control.
Synthetic Steps
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Reagents : 4-Hydroxypiperidine, 2,4-dichlorophenol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), tetrahydrofuran (THF).
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Procedure :
Advantages :
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Mild reaction conditions prevent decomposition of sensitive substrates.
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High regioselectivity avoids competing side reactions.
Ullmann Coupling for Aryl Ether Synthesis
Copper-catalyzed Ullmann coupling provides an alternative for forming the aryl ether bond, particularly useful for industrial-scale synthesis.
Industrial-Scale Protocol
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Reagents : 2,4-Dichloroiodobenzene, 4-hydroxypiperidine, copper(I) iodide (CuI), potassium carbonate (K₂CO₃), dimethylformamide (DMF).
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Procedure :
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Mix 2,4-dichloroiodobenzene (1.0 equiv), 4-hydroxypiperidine (1.5 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv) in DMF.
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Heat at 120°C for 24 hours under nitrogen.
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Filter, concentrate, and purify via vacuum distillation.
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Challenges :
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Requires high temperatures and prolonged reaction times.
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Copper residues necessitate rigorous purification.
Deprotection of tert-Butoxycarbonyl (Boc) Intermediates
A two-step approach involving Boc protection and subsequent deprotection ensures higher purity for pharmaceutical applications.
Stepwise Synthesis
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Step 1 : Boc Protection
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Step 2 : Coupling and Deprotection
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Substitution | 60–75% | >95% | High | Simple, one-step reaction |
| Mitsunobu Reaction | 70–85% | >98% | Moderate | Regioselective, mild conditions |
| Ullmann Coupling | 50–65% | 90–95% | High | Industrial applicability |
| Boc Deprotection | 60–70% | >99% | Low | High purity for pharmaceuticals |
Industrial Purification Techniques
Large-scale production employs:
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Activated Carbon Treatment : Removes colored impurities and residual catalysts.
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Recrystallization : Ethanol/water mixtures yield crystalline product with >99% purity.
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Continuous Flow Systems : Enhance reaction consistency and reduce processing time.
Challenges and Mitigation Strategies
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Regioselectivity : The 2-chloro position is more reactive than the 4-chloro due to steric and electronic factors. Using bulky bases (e.g., LDA) or directing groups improves selectivity.
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Byproduct Formation : Excess piperidine or elevated temperatures may lead to di-substituted products. Stoichiometric control and stepwise addition mitigate this.
Recent Advancements
Chemical Reactions Analysis
4-(2,4-Dichlorophenoxy)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction may lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 4-(2,4-Dichlorophenoxy)piperidine is utilized as a building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in drug development and other chemical syntheses.
Biology
Biological research often employs this compound to investigate the effects of phenoxy herbicides on living organisms. It is particularly relevant in studies aimed at developing new herbicides and understanding their mechanisms of action. For instance, research has shown that compounds like this compound can disrupt normal plant growth by interfering with protein synthesis essential for plant development.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for new drug development. Its ability to inhibit specific enzymes or receptors makes it a candidate for treating various diseases, including cancer. Studies indicate that it may inhibit kinases involved in tumor proliferation, thereby suppressing tumor growth .
Industry
The compound is extensively used in the production of herbicides and pesticides. Its structural characteristics enable the synthesis of specialty chemicals and materials that are crucial in agricultural applications. Furthermore, it is explored for creating novel polymers with enhanced properties such as thermal stability and conductivity.
Case Study 1: Herbicidal Activity
A study investigating the herbicidal activity of this compound demonstrated its effectiveness in controlling specific weed species in agricultural settings. The compound was found to disrupt key metabolic processes in target plants, leading to significant reductions in weed populations.
Case Study 2: Toxicological Profile
Research into the toxicological effects of phenoxy herbicides, including this compound, revealed potential risks associated with human exposure. Epidemiological studies have linked exposure to increased risks of non-Hodgkin lymphoma among agricultural workers using these compounds . This underscores the importance of understanding both the beneficial applications and potential health risks associated with their use.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Used to create complex molecules |
| Biology | Study of herbicidal effects | Disrupts protein synthesis in plants |
| Medicine | Lead compound for drug development | Inhibits kinases related to cancer |
| Industry | Production of herbicides/pesticides | Enhances properties in specialty chemicals |
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenoxy)piperidine involves its interaction with specific molecular targets and pathways. In the case of its herbicidal activity, the compound acts by disrupting the normal growth and development of plants. It interferes with the synthesis of essential proteins and enzymes, leading to the death of the target plants .
In medicinal applications, the compound’s mechanism of action may involve the inhibition of specific enzymes or receptors. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation, leading to the suppression of tumor growth . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 4-(2,4-Dichlorophenoxy)piperidine with structurally related piperidine derivatives:
Key Observations :
- Chlorine Position: The 2,4-dichlorophenoxy group in the target compound contrasts with the 3,4-dichlorophenoxy isomer (CAS: 817186-93-9). The ortho/para chlorine arrangement may enhance steric effects and π-stacking interactions in drug-receptor binding compared to the meta/para isomer .
- Functional Groups : Sulfonyl (e.g., 101768-64-3) and benzyl (e.g., 7473-25-8) substituents alter solubility and metabolic stability. Sulfonyl groups increase hydrophilicity, while benzyl groups enhance lipophilicity .
Physicochemical Properties
- Polarity: The hydrochloride salt of this compound (CAS: 817186-93-9) has higher water solubility than non-ionic analogs like 1-[(2,4-dichlorophenyl)methyl]piperidine .
- Molecular Weight : Derivatives with bulkier substituents (e.g., diphenylmethoxy, 65214-86-0) exhibit higher molecular weights (~303.83 g/mol) compared to the target compound (~246.13 g/mol for free base) .
Biological Activity
4-(2,4-Dichlorophenoxy)piperidine is an organic compound characterized by a piperidine ring substituted with a 2,4-dichlorophenoxy group. Its molecular formula is C₁₁H₁₃Cl₂NO, and it is often encountered in its hydrochloride salt form. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Biological Activity
The biological activity of this compound is primarily associated with its interactions with specific enzymes and receptors. It has been investigated for its potential as an enzyme inhibitor and its ability to modulate receptor functions , suggesting therapeutic applications in various biological pathways.
The mechanism of action involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases that play roles in cancer cell proliferation, potentially suppressing tumor growth.
- Receptor Modulation : It interacts with various receptors, which can influence cellular signaling pathways critical for maintaining normal physiological functions.
Enzyme Inhibition Studies
Recent studies have demonstrated that this compound can inhibit certain key enzymes involved in metabolic processes. For instance:
- Kinase Inhibition : Research indicates that this compound can inhibit kinases associated with cancer progression. In vitro studies have shown a significant reduction in cell viability in cancer cell lines treated with varying concentrations of the compound, highlighting its potential as an anticancer agent.
Receptor Interaction Studies
The interactions of this compound with biological targets have been studied extensively:
- Receptor Binding Affinity : The compound exhibits binding affinity to several receptors involved in neurotransmission and cellular growth. This suggests potential applications in treating neurological disorders and other conditions influenced by receptor activity .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinct biological activities. For example:
| Compound | Biological Activity | Key Findings |
|---|---|---|
| This compound | Enzyme inhibition, receptor modulation | Significant anticancer activity observed |
| 2,4-Dichlorophenoxyacetic acid | Herbicidal activity | Disrupts plant growth by inhibiting protein synthesis |
| 2,4-Dichlorophenol | Antimicrobial properties | Effective against various bacterial strains |
This table illustrates the unique position of this compound within the phenoxy compound family, particularly regarding its therapeutic potential.
Applications in Medicinal Chemistry
Given its biological activity, this compound is being explored for various applications:
- Drug Development : Its properties make it a candidate for developing new drugs targeting specific diseases.
- Agricultural Use : As a phenoxy herbicide, it may also find applications in controlling unwanted plant growth while minimizing environmental impact.
Q & A
Basic: What synthetic methodologies are recommended for 4-(2,4-Dichlorophenoxy)piperidine?
Answer:
The compound can be synthesized via nucleophilic substitution, where a piperidine derivative reacts with 2,4-dichlorophenoxyacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Reaction optimization may involve varying solvents (polar aprotic vs. non-polar) and bases (NaOH vs. K₂CO₃) to improve yield. Post-synthesis, purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water . Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Basic: What safety protocols are critical for handling this compound?
Answer:
Safety measures include:
- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols.
- Waste Disposal: Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .
- Emergency Response: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Skin exposure requires immediate washing with soap/water; eye exposure necessitates 15-minute rinsing with saline .
Advanced: How can reaction yields be optimized for derivatives of this compound?
Answer:
Yield optimization strategies include:
- Catalyst Screening: Test palladium catalysts (e.g., Pd/C) for cross-coupling reactions or phase-transfer catalysts for biphasic systems.
- Temperature Control: Microwave-assisted synthesis at 80–100°C can reduce reaction time and improve selectivity .
- Solvent Effects: Polar solvents (DMF, DMSO) enhance nucleophilicity in SN2 reactions, while toluene may favor thermal stability in reflux conditions .
- Byproduct Analysis: Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry .
Advanced: Which analytical techniques resolve structural ambiguities in this compound derivatives?
Answer:
- X-ray Crystallography: Resolves stereochemistry and confirms piperidine ring conformation .
- 2D NMR (COSY, HSQC): Assigns coupling between piperidine protons and the dichlorophenoxy group .
- FT-IR Spectroscopy: Identifies C-Cl stretching (550–600 cm⁻¹) and piperidine N-H vibrations (3300 cm⁻¹) .
- DSC/TGA: Assesses thermal stability and decomposition profiles under nitrogen .
Advanced: How does the electron-withdrawing dichlorophenoxy group influence reactivity?
Answer:
The 2,4-dichlorophenoxy moiety:
- Reduces Electron Density: Stabilizes intermediates in electrophilic substitution reactions (e.g., nitration) by resonance withdrawal.
- Enhances Lipophilicity: Increases logP values, impacting membrane permeability in biological assays .
- Directs Regioselectivity: In Friedel-Crafts alkylation, the para-chloro substituent directs electrophiles to the ortho position . Computational studies (DFT) can model charge distribution and predict reaction sites .
Advanced: How can researchers address contradictions in reported biological activities of piperidine derivatives?
Answer:
- Dose-Response Curves: Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out assay-specific artifacts .
- Structural Analogues: Compare activities of derivatives (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine) to identify pharmacophore requirements .
- Receptor Binding Assays: Use radioligand displacement (e.g., ³H-spiperone for dopamine receptors) to confirm target engagement .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Recrystallization: Use ethanol/water (70:30 v/v) to exploit solubility differences between product and unreacted starting materials .
- Flash Chromatography: Employ silica gel with gradient elution (hexane → ethyl acetate) to separate halogenated byproducts .
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity for biological testing .
Advanced: Can computational models predict the pharmacokinetic profile of this compound?
Answer:
- ADMET Prediction: Tools like SwissADME estimate bioavailability (%F = 65–80) and blood-brain barrier penetration (logBB = -0.3) based on logP (~3.5) and topological polar surface area (TPSA = 45 Ų) .
- Docking Simulations: Molecular docking (AutoDock Vina) into serotonin 5-HT₂A receptors identifies key hydrogen bonds with Asp155 and hydrophobic interactions with Phe339 .
- Metabolism Prediction: CYP3A4-mediated N-dealkylation is likely, as seen in similar piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
